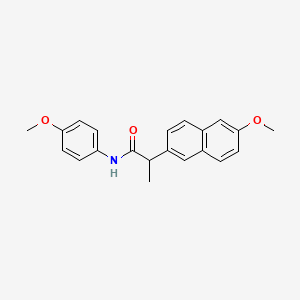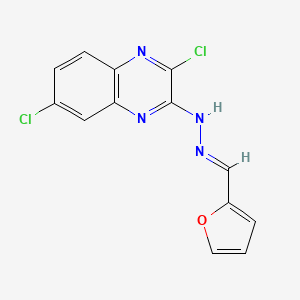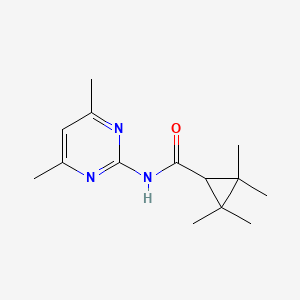
3-anilino-5-(4-methoxybenzylidene)-2-(4-methylphenyl)-3,5-dihydro-4H-imidazol-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-anilino-5-(4-methoxybenzylidene)-2-(4-methylphenyl)-3,5-dihydro-4H-imidazol-4-one” is a synthetic organic compound that belongs to the class of imidazolones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “3-anilino-5-(4-methoxybenzylidene)-2-(4-methylphenyl)-3,5-dihydro-4H-imidazol-4-one” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the imidazolone core: This can be achieved through the condensation of an appropriate aniline derivative with a suitable aldehyde or ketone under acidic or basic conditions.
Substitution reactions: Introduction of the anilino and benzylidene groups can be carried out through nucleophilic substitution reactions.
Final assembly: The final product is obtained by coupling the intermediate compounds under controlled conditions, often involving catalysts and specific solvents.
Industrial Production Methods
Industrial production of such compounds may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and cost-effective raw materials.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Various substitution reactions can occur, especially on the aromatic rings, using reagents like halogens, nitrating agents, or sulfonating agents.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens (chlorine, bromine), nitrating agents (nitric acid), sulfonating agents (sulfuric acid).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as dyes or polymers.
Mechanism of Action
The mechanism of action of “3-anilino-5-(4-methoxybenzylidene)-2-(4-methylphenyl)-3,5-dihydro-4H-imidazol-4-one” would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved could include inhibition of specific enzymes, binding to receptor sites, or interference with cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-anilino-5-(4-hydroxybenzylidene)-2-(4-methylphenyl)-3,5-dihydro-4H-imidazol-4-one
- 3-anilino-5-(4-chlorobenzylidene)-2-(4-methylphenyl)-3,5-dihydro-4H-imidazol-4-one
- 3-anilino-5-(4-nitrobenzylidene)-2-(4-methylphenyl)-3,5-dihydro-4H-imidazol-4-one
Uniqueness
The uniqueness of “3-anilino-5-(4-methoxybenzylidene)-2-(4-methylphenyl)-3,5-dihydro-4H-imidazol-4-one” lies in its specific substituents, which can influence its chemical reactivity, biological activity, and physical properties. The presence of the methoxy group, for example, can enhance its electron-donating ability, potentially affecting its interaction with biological targets.
Properties
Molecular Formula |
C24H21N3O2 |
|---|---|
Molecular Weight |
383.4 g/mol |
IUPAC Name |
(5E)-3-anilino-5-[(4-methoxyphenyl)methylidene]-2-(4-methylphenyl)imidazol-4-one |
InChI |
InChI=1S/C24H21N3O2/c1-17-8-12-19(13-9-17)23-25-22(16-18-10-14-21(29-2)15-11-18)24(28)27(23)26-20-6-4-3-5-7-20/h3-16,26H,1-2H3/b22-16+ |
InChI Key |
HXBNGPXREKCJPX-CJLVFECKSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=N/C(=C/C3=CC=C(C=C3)OC)/C(=O)N2NC4=CC=CC=C4 |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=CC3=CC=C(C=C3)OC)C(=O)N2NC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-[6-(4-bromophenyl)-4-phenyl-2-pyridinyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B13374343.png)
![Ethyl 1-benzoyl-8-hydroxy-9-oxa-5-azatricyclo[5.2.1.0~3,8~]decane-5-carboxylate](/img/structure/B13374362.png)

![10,12-dimethyl-N-(3-methylphenyl)-8-thia-3,5,13-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-amine](/img/structure/B13374375.png)

![2-(4-methylphenyl)-9-phenyl-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one](/img/structure/B13374393.png)
![4-{[(4-Ethoxy-2,3-dimethylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B13374400.png)
![Dimethyl 1,1',2,6',7',7'a-hexahydro-2-oxospiro(indole-3,5'-pyrrolo[1,2-c][1,3]thiazole)-6',7'-dicarboxylate](/img/structure/B13374404.png)
![Ethyl {[6-(4-bromophenyl)-3-cyano-4-(trifluoromethyl)-2-pyridinyl]oxy}acetate](/img/structure/B13374415.png)
![1-[(6-Butoxy-2-naphthyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B13374421.png)
![Methyl 2-{[(4-bromo-2-fluorophenyl)sulfonyl]amino}benzoate](/img/structure/B13374424.png)
![tert-butyl 3-({[2-(3-methoxyanilino)-1-methyl-2-oxoethyl]amino}carbonyl)-3,4-dihydro-2(1H)-isoquinolinecarboxylate](/img/structure/B13374432.png)
![6-chloro-4-{4-[4-(2-methoxyphenyl)-1-piperazinyl]butyl}-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B13374439.png)
